B1576546 Gallinacin-6

Gallinacin-6

Cat. No.: B1576546
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallinacin-6, also standardized as Avian β-Defensin-6 (AvBD-6), is a cationic antimicrobial peptide expressed in the chicken innate immune system. It shows high expression levels in the upper digestive tract, including the esophagus and crop, suggesting a crucial role in mucosal host defense . This peptide exhibits broad-spectrum and potent bactericidal activity against a range of significant food-borne pathogens, including Campylobacter jejuni , Salmonella enterica serovar Typhimurium, Clostridium perfringens , and Escherichia coli . Studies demonstrate fast killing kinetics, with a 3-log reduction in C. perfringens survival within 60 minutes at a concentration of 16 μg/ml . The antimicrobial mechanism involves rapid, dose-dependent disruption of bacterial cell membranes, leading to intracellular granulation, cytoplasm retraction, and cell lysis . The peptide's efficacy is positively correlated with its net positive charge and is most potent under low-salt conditions . Beyond direct microbial killing, this compound is an effective LPS-neutralizing agent and exhibits chemotactic activity, potentially recruiting immune cells to sites of infection . Its high potency against pathogens like ESBL-positive E. coli and its immunomodulatory functions make it an excellent candidate for research into alternatives to antibiotics in poultry production and for fundamental studies of avian innate immunity . This product is provided For Research Use Only.

Properties

bioactivity

Antibacterial

sequence

SPIHACRYQRGVCIPGPCRWPYYRVGSCGSGLKSCCVRNRWA

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Overview
Gallinacin-6 exhibits significant antimicrobial activity against several food-borne pathogens, which is crucial for enhancing food safety, especially in poultry products. Research has demonstrated its effectiveness against bacteria such as Campylobacter jejuni, Salmonella enterica, Clostridium perfringens, and Escherichia coli.

Mechanism of Action
The antimicrobial effects of Gal-6 involve disrupting bacterial cell membranes, leading to cell lysis. In studies, synthetic Gal-6 showed a 3 log unit reduction in C. perfringens survival within 60 minutes at a concentration of 16 μg/ml. Transmission electron microscopy revealed morphological changes in treated bacteria, indicating the peptide's rapid action against pathogens .

Case Study: Food Safety
In a controlled study, the application of Gal-6 significantly reduced the presence of pathogenic bacteria in chicken meat samples. This finding supports its potential use as a natural preservative or treatment in poultry processing to enhance food safety standards .

Veterinary Medicine

Role in Poultry Health
this compound plays a critical role in the innate immune defense of chickens. Its expression is notably high in the esophagus and crop, suggesting its importance in protecting against ingested pathogens during the early stages of digestion .

Applications in Disease Prevention
The peptide can be utilized as a preventive measure against gastrointestinal infections in poultry, which are common causes of morbidity and mortality in flocks. By incorporating Gal-6 into feed formulations or vaccines, poultry health can be enhanced, reducing reliance on antibiotics and improving overall animal welfare .

Potential Therapeutic Uses

Human Medicine Applications
While primarily studied in chickens, the antimicrobial properties of this compound suggest potential applications in human medicine. Its ability to combat antibiotic-resistant strains of bacteria presents an opportunity for developing new therapeutic agents.

Research Directions
Ongoing research aims to explore the efficacy of Gal-6 against human pathogens and its potential incorporation into topical treatments for skin infections or gastrointestinal disorders caused by resistant bacteria .

Data Tables

Pathogen Sensitivity to this compound Mechanism
Campylobacter jejuniHighMembrane disruption
Salmonella entericaModerateMembrane disruption
Clostridium perfringensVery HighCell lysis
Escherichia coliHighMembrane disruption

Chemical Reactions Analysis

Antimicrobial Activity

Gallinacin-6 exhibits strong bactericidal and fungicidal activity against food-borne pathogens such as Campylobacter jejuni, Salmonella enterica serovar Typhimurium, Clostridium perfringens, and Escherichia coli .

  • Treatment with 16 μg/ml of synthetic this compound resulted in a 3 log unit reduction in Clostridium perfringens survival within 60 minutes, showing fast killing kinetics .

  • Transmission electron microscopy revealed that synthetic this compound treated Clostridium perfringens cells showed dose-dependent morphological changes within 30 minutes. These changes included intracellular granulation, cytoplasm retraction, irregular septum formation in dividing cells, and cell lysis .

Expression and Induction

This compound demonstrates high expression in the proximal digestive tract of chickens, specifically in the esophagus and crop, with moderate expression in the glandular stomach and low expression throughout the intestinal tract .

  • The this compound gene upstream region contains putative transcription factor binding sites for nuclear factor kappa beta, activator protein 1, and nuclear factor interleukin-6, suggesting the gene's inducible nature .

Impact of Lipopolysaccharide (LPS) on Gallinacin Expression

Experiments have been conducted to observe the effects of lipopolysaccharide (LPS) on gallinacin gene expression in ovarian follicles .

  • In the theca layer of F3 follicles, GAL-1, -7, and -12 expression was enhanced by LPS at a dose of 1 mg/kg BW, but levels decreased to control levels at 2 mg/kg BW. GAL-8 expression in the theca layer was enhanced by LPS at a dose of 2 mg/kg BW. The expression of GAL-2 and -10 was not enhanced at the tested doses .

  • In the granulosa layer of F3 follicles, GAL-1 expression was decreased by LPS at 0.5–2 mg/kg BW. GAL-8, -10, and -12 expression did not respond to LPS at doses of 0.5, 1, and 2 mg/kg BW .

  • GAL-1, -7, and -12 expression significantly increased at 3 hours post-LPS administration (1 mg/kg BW) compared to 0 hours and remained high until 12 hours post-injection in the theca layer. GAL-2, -8, and -10 did not respond to LPS during the 12-hour period .

  • In the granulosa layer of F3, GAL-8 and -10 expression did not show significant differences until 12 hours after LPS administration. GAL-1 and -12 expression decreased at 3 hours and remained low until 12 hours .

Quantitative Determination of Sulfhydryl Groups

Free thiol groups in recombinant this compound have been determined using Ellman's Test .

  • The method involves using a stock solution containing Tris, 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB), and sodium acetate .

  • The absorbance at 412 nm is measured to determine free thiols, with calibration performed using l-cysteine solutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

β-defensins in chickens (gallinacins) share structural homology but differ in tissue specificity, pathogen targets, and antimicrobial potency. Below is a detailed comparison of Gal-6 with other gallinacins and related AMPs:

Table 1: Comparative Analysis of Gallinacin-6 and Related β-Defensins

Compound Expression Site Key Pathogens Targeted Mechanism of Action Unique Features References
This compound Esophagus, crop, stomach C. jejuni, S. Typhimurium, C. perfringens, E. coli Membrane disruption, rapid killing (3-log reduction in 60 min at 16 µg/mL) Inducible via NF-κB/AP-1; broad-spectrum activity
Gallinacin-3 Respiratory epithelium E. coli, Staphylococcus aureus Pore formation, ion channel interference Constitutively expressed; inducible by LPS
Gallinacin-4/7/9 Bone marrow, heterophils Salmonella serovars Membrane permeabilization, immunomodulation Synergistic activity with lysozyme; limited GI expression
Cathelicidin-2 Macrophages, intestinal mucosa E. coli, Pseudomonas aeruginosa DNA binding, protease inhibition Dual intracellular/extracellular activity

Key Findings from Comparative Studies

Tissue Specificity: Gal-6 is unique in its proximal digestive tract dominance, unlike Gallinacin-3 (respiratory) and Gallinacin-4/7/9 (bone marrow) . This aligns with its role in combating ingested pathogens. Cathelicidin-2, another chicken AMP, is expressed in macrophages and intestinal mucosa but lacks Gal-6’s rapid bactericidal kinetics .

Antimicrobial Spectrum :

  • Gal-6 shows superior efficacy against C. perfringens (3-log reduction in 60 minutes), a critical pathogen in poultry-borne diseases . In contrast, Gallinacin-4/7/9 are more effective against Salmonella but require higher concentrations .
  • Both Gal-6 and Cathelicidin-2 target E. coli, but Gal-6 acts faster due to membrane disruption, while Cathelicidin-2 relies on intracellular DNA binding .

Structural and Regulatory Differences: Gal-6’s promoter region contains NF-κB and AP-1 binding sites, enabling pathogen-inducible expression, whereas Gallinacin-3 is LPS-inducible . Gallinacin-4/7/9 lack the digestive tract expression but exhibit immunomodulatory roles, enhancing phagocytosis in heterophils .

Clinical Relevance :

  • Gal-6’s broad activity and mucosal expression make it a candidate for reducing food-borne pathogens in poultry production . In contrast, Gallinacin-3’s respiratory focus may aid in combating avian influenza co-infections .

Preparation Methods

Synthetic Peptide Preparation of Gallinacin-6

1.1 Peptide Synthesis

This compound is synthesized as a 41-amino-acid mature peptide using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis technique. This method allows the sequential addition of protected amino acids on a solid resin support, facilitating efficient peptide chain elongation with high purity.

  • The synthesis is performed on automated peptide synthesizers such as the Symphony synthesizer.
  • After chain assembly, disulfide bridge formation is critical for the correct folding and biological activity of this compound. This is achieved by air oxidation in the presence of redox agents such as reduced and oxidized glutathione (2 mM glutathione, 1 mM glutathione disulfide) in 100 mM Tris-HCl buffer (pH 8.0) under a nitrogen atmosphere at room temperature for 3 days.

1.2 Purification and Characterization

  • The folded peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a Zorbax C8 column with a linear gradient of 0 to 100% acetonitrile in 0.1% trifluoroacetic acid.
  • The purified peptide is characterized by mass spectrometry (MALDI-TOF), amino acid analysis, and electrophoresis on Tris-Tricine polyacrylamide gels to confirm molecular weight, sequence integrity, and purity.

Summary Table: Synthetic Peptide Preparation

Step Description Conditions/Equipment
Peptide assembly Fmoc solid-phase synthesis Symphony synthesizer
Disulfide bond formation Air oxidation in presence of glutathione redox couple 100 mM Tris-HCl pH 8.0, N2 atmosphere, 3 days
Purification RP-HPLC on Zorbax C8 column 0-100% acetonitrile gradient, 0.1% TFA
Characterization MALDI-TOF MS, amino acid analysis, Tris-Tricine PAGE Mass spectrometer, amino acid analyzer

Recombinant Expression of this compound

2.1 Gene Cloning and Vector Construction

  • The cDNA encoding the mature this compound peptide is amplified from chicken liver mRNA using PCR with primers introducing BamHI and NotI restriction sites.
  • The amplified gene is cloned into an expression vector (pTT3-SRα-hGH-his8-TEV), which includes a His-tag and a TEV protease cleavage site for purification and tag removal.

2.2 Expression System

  • The recombinant this compound (rGal-6) is expressed in HEK293-EBNA mammalian cells.
  • Transfection is performed using DNA-polyethyleneimine (PEI) complexes in serum-free medium.
  • Large-scale expression can be conducted in bioreactors with controlled conditions to maximize yield.

2.3 Purification Process

  • The secreted fusion protein is purified from culture supernatants by affinity chromatography using a HisTrap HP column.
  • The column is washed sequentially with buffers containing increasing imidazole concentrations (0, 20, 50 mM) to remove nonspecifically bound proteins.
  • The fusion protein is eluted with 250 mM imidazole.
  • After dialysis, the His-tag is cleaved by TEV protease at 30°C for 2 hours.
  • The cleaved mature rGal-6 is purified by reapplying to the affinity column to remove the His-tag and TEV protease.
  • Final dialysis against ammonium formate buffer prepares the protein for lyophilization and further analysis.

2.4 Characterization

  • Purified rGal-6 is analyzed by SDS-PAGE with silver staining and immunoblotting using anti-His antibodies to confirm purity and identity.
  • Amino acid composition and N-terminal sequencing verify correct processing.
  • MALDI-TOF mass spectrometry confirms molecular weight.
  • Ellman's test quantifies free thiol groups to assess correct disulfide bond formation.

Summary Table: Recombinant Expression and Purification

Step Description Conditions/Equipment
Gene amplification PCR from chicken liver mRNA with BamHI/NotI sites Thermal cycler
Cloning Into pTT3-SRα-hGH-his8-TEV vector Molecular cloning techniques
Expression Transfection in HEK293-EBNA cells using PEI Serum-free medium, bioreactor for scale-up
Affinity purification HisTrap HP column chromatography Imidazole gradient elution
Tag cleavage TEV protease digestion 30°C, 2 hours
Final purification Reapplication to affinity column Removal of tag and protease
Characterization SDS-PAGE, immunoblot, MALDI-TOF, amino acid analysis, Ellman's test Protein electrophoresis, mass spectrometry

Comparative Analysis of Preparation Methods

Feature Synthetic Peptide Preparation Recombinant Expression
Purity High, controlled by RP-HPLC High, dependent on purification efficiency
Yield Limited by synthesis scale Potentially higher with bioreactor scale-up
Folding and Disulfide Bonds Controlled air oxidation step Folding occurs in mammalian cells, verified by Ellman's test
Post-translational Modifications Minimal, synthetic peptide only Possible natural modifications in mammalian system
Time and Cost Time-consuming, costly reagents Requires cell culture facilities, but scalable
Functional Activity Confirmed antimicrobial activity Confirmed antimicrobial activity

Research Findings Supporting Preparation Methods

  • Synthetic this compound shows rapid bactericidal activity, reducing Clostridium perfringens survival by 3 log units within 60 minutes, demonstrating effective folding and functionality post-synthesis.
  • Recombinant this compound purified from HEK293 cells retains correct disulfide bonds and antimicrobial activity, as confirmed by mass spectrometry and amino acid analysis.
  • Transmission electron microscopy of bacteria treated with synthetic this compound reveals morphological damage consistent with antimicrobial action, validating the biological relevance of the prepared peptide.

Q & A

Q. What experimental design considerations are critical for studying Gallinacin-6’s antimicrobial mechanisms in vitro?

Methodological Answer:

  • Use dose-response assays to determine minimum inhibitory concentrations (MICs) against target pathogens, employing standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .
  • Include controls for membrane permeability (e.g., propidium iodide uptake assays) to differentiate bactericidal vs. bacteriostatic effects .
  • Validate results using complementary techniques like fluorescence microscopy to visualize bacterial membrane disruption .

Q. How should researchers structure a literature review to identify gaps in this compound’s structure-activity relationships (SAR)?

Q. What validation methods are recommended for confirming this compound’s stability under physiological conditions?

Methodological Answer:

  • Perform circular dichroism (CD) spectroscopy to assess secondary structural changes in simulated body fluids (e.g., serum-containing media) .
  • Combine with mass spectrometry to detect degradation products and quantify half-life .
  • Compare results across buffer systems (e.g., PBS vs. cell culture media) to evaluate context-dependent stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different bacterial strains?

Methodological Answer:

  • Apply meta-analysis to aggregate published MIC values, stratifying data by bacterial genus (e.g., Gram-positive vs. Gram-negative) and experimental conditions (e.g., pH, ionic strength) .
  • Use multivariate regression to identify confounding variables (e.g., lipid composition of bacterial membranes) that explain variability .
  • Validate hypotheses with targeted experiments (e.g., liposome models mimicking specific bacterial membranes) .

Q. What strategies optimize this compound’s selectivity for pathogenic bacteria over host cells?

Methodological Answer:

  • Employ molecular dynamics simulations to model peptide-membrane interactions, focusing on charge complementarity and hydrophobic mismatch .
  • Test redesigned analogs in co-culture systems (e.g., human epithelial cells + pathogens) and quantify cytotoxicity via lactate dehydrogenase (LDH) assays .
  • Cross-reference proteomics data to avoid unintended interactions with host defense proteins (e.g., serum albumin) .

Q. How should interdisciplinary approaches (e.g., bioinformatics, immunology) be integrated to study this compound’s immunomodulatory effects?

Methodological Answer:

  • Use RNA-seq to profile cytokine expression in this compound-treated immune cells (e.g., macrophages), comparing pathways (e.g., NF-κB, MAPK) across concentrations .
  • Combine with network pharmacology tools to map peptide-target interactions and predict off-target immune activation risks .
  • Validate findings in ex vivo models (e.g., murine splenocytes) to confirm translational relevance .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with conventional antibiotics?

Methodological Answer:

  • Apply Bliss independence or Loewe additivity models to quantify synergy/antagonism in combination therapy assays .
  • Report fractional inhibitory concentration indices (FICIs) with 95% confidence intervals to assess significance .
  • Visualize interactions using heatmaps or isobolograms to highlight concentration-dependent effects .

Q. How can researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

Methodological Answer:

  • Standardize animal models (e.g., murine wound infection) using guidelines from the ARRIVE framework .
  • Include detailed metadata on host factors (e.g., microbiome status, age) and environmental variables (e.g., housing temperature) .
  • Publish raw data in open-access repositories (e.g., Zenodo) to enable independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.